

# 2-Ethyl-3-methylbutanal CAS number 26254-92-2

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## Compound of Interest

Compound Name: 2-Ethyl-3-methylbutanal

Cat. No.: B1266178

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An In-depth Technical Guide to **2-Ethyl-3-methylbutanal** (CAS: 26254-92-2)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Ethyl-3-methylbutanal**, also known as 2-ethylisovaleraldehyde, is an organic compound with the chemical formula  $C_7H_{14}O$ .<sup>[1]</sup> It is a branched-chain aliphatic aldehyde that is of interest in various chemical fields, including flavor and fragrance chemistry, and as a potential intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, spectroscopic characterization, and a discussion of its likely biological fate based on current knowledge of related aldehydes.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Ethyl-3-methylbutanal** is presented in Table 1. This data is essential for its handling, application in experimental settings, and for analytical method development.

Property	Value	Reference
CAS Number	26254-92-2	[2][3]
Molecular Formula	C7H14O	[2][3]
Molecular Weight	114.19 g/mol	[2]
IUPAC Name	2-ethyl-3-methylbutanal	[2]
Synonyms	2-Ethyl-3-methylbutyraldehyde, 2-Ethylisovaleraldehyde, $\alpha$ -ethylisovaleraldehyde	[2][4]
Appearance	Colorless liquid	[4]
Boiling Point	138-140 °C	[4]
Density	0.8-0.9 g/mL	[4]
Vapor Pressure	8.08 mmHg at 25°C	[4]
Solubility	Soluble in alcohols and ethers; poorly soluble in water.	[4]
Flash Point	33 °C	[4]
Refractive Index	1.401	[4]

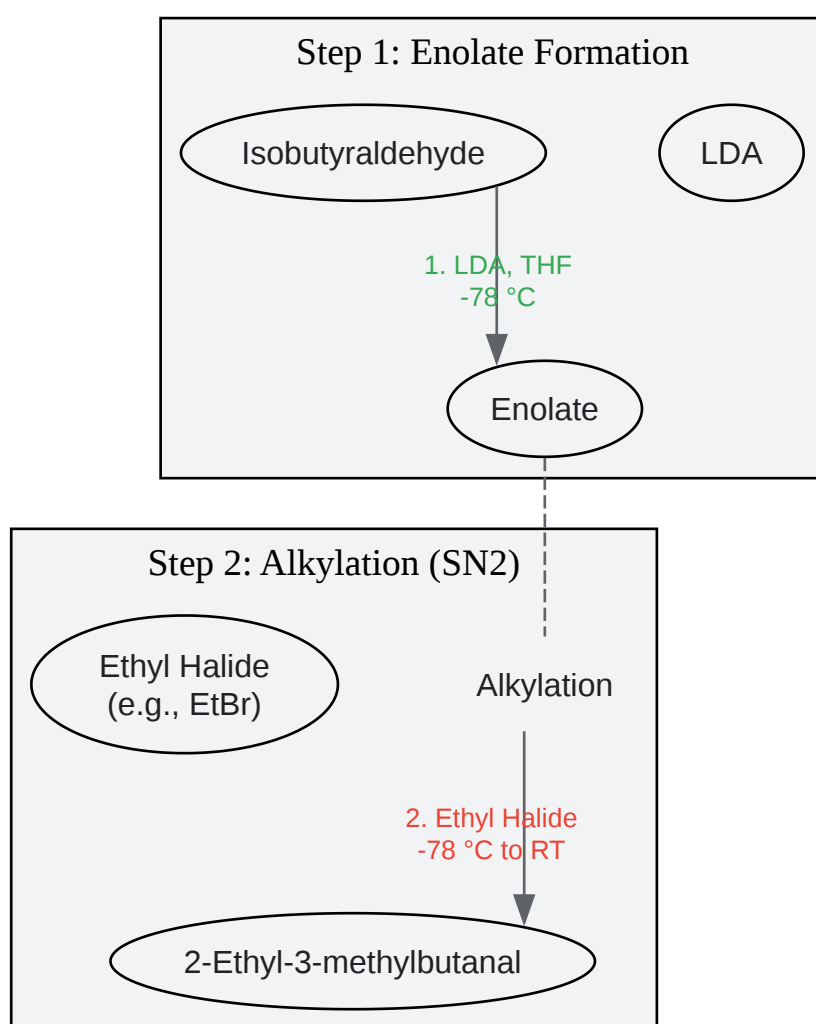
## Synthesis and Reactivity

While specific patented or published synthesis routes for **2-Ethyl-3-methylbutanal** are not readily available in the searched literature, a plausible and standard method for its preparation is through the  $\alpha$ -alkylation of an aldehyde enolate. This approach involves the deprotonation of isobutyraldehyde (2-methylpropanal) to form a nucleophilic enolate, followed by an SN2 reaction with an ethyl halide.

## Proposed Synthesis Pathway: Alkylation of Isobutyraldehyde

The proposed synthesis proceeds in two main steps:

- **Enolate Formation:** Isobutyraldehyde is treated with a strong, sterically hindered base, such as Lithium diisopropylamide (LDA), at low temperature to quantitatively form the lithium enolate. The use of a strong, non-nucleophilic base is crucial to prevent self-condensation (aldol reaction) of the aldehyde.
- **Alkylation:** The enolate is then treated with an ethyl halide (e.g., ethyl bromide or ethyl iodide). The carbon of the enolate acts as a nucleophile, attacking the electrophilic ethyl group and displacing the halide in an SN2 reaction to form the desired product.



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Caption: Proposed synthesis of **2-Ethyl-3-methylbutanal** via enolate alkylation.

## Experimental Protocol (Proposed)

### Materials:

- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Isobutyraldehyde (2-methylpropanal)
- Ethyl bromide (EtBr)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

### Procedure:

- **LDA Preparation:** In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, and stir the solution at -78 °C for 30 minutes.
- **Enolate Formation:** Add isobutyraldehyde (1.0 equivalent), freshly distilled, dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete enolate formation.
- **Alkylation:** Add ethyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Workup:** Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

- Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Isolation: Purify the crude product by fractional distillation to yield pure **2-Ethyl-3-methylbutanal**.

## Spectroscopic and Analytical Characterization

The identity and purity of **2-Ethyl-3-methylbutanal** are confirmed using standard spectroscopic techniques.

Spectroscopic Data	Description
Mass Spectrometry (GC-MS)	Electron Ionization (EI) mass spectra are available. The top peaks ( $m/z$ ) are observed at 43, 57, and 41. <a href="#">[2]</a>
$^1\text{H}$ NMR	Spectra are available, typically run on instruments like a Varian A-60. Detailed peak assignments are not readily available in public databases. <a href="#">[2]</a>
$^{13}\text{C}$ NMR	Spectra are available. Detailed peak assignments are not readily available in public databases. <a href="#">[2]</a>
Infrared (IR) Spectroscopy	FTIR spectra are available, which would show a characteristic strong $\text{C}=\text{O}$ stretch for the aldehyde group (typically $\sim 1720\text{-}1740\text{ cm}^{-1}$ ). <a href="#">[2]</a>

## Analytical Protocol: GC-MS Analysis

Objective: To identify and quantify **2-Ethyl-3-methylbutanal** in a sample matrix.

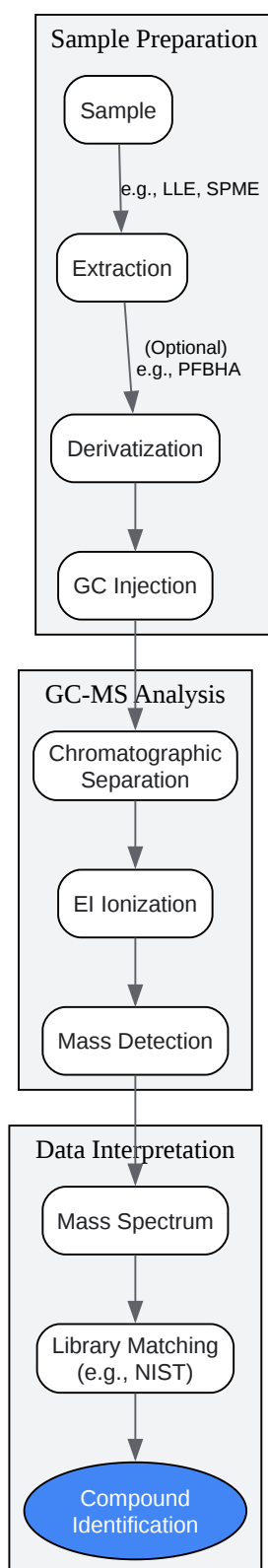
Instrumentation:

- Gas Chromatograph (GC) with a split/splitless injector

- Mass Spectrometer (MS) detector
- Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness), is suitable for separating aliphatic aldehydes.

Method:

- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane). If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve sensitivity and chromatographic performance.
- GC Conditions:
  - Injector Temperature: 250 °C
  - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 35-350.
  - Source Temperature: 230 °C.
- Data Analysis: Identify the **2-Ethyl-3-methylbutanal** peak by its retention time and comparison of its mass spectrum to a reference spectrum (e.g., from the NIST library).



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Caption: General workflow for the GC-MS analysis of **2-Ethyl-3-methylbutanal**.

## Biological Activity and Metabolism

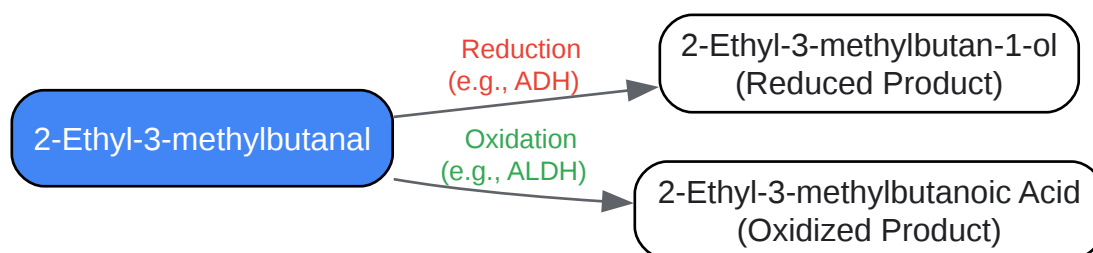
There is currently no specific information available in the searched scientific literature regarding the biological activity, signaling pathways, or metabolic fate of **2-Ethyl-3-methylbutanal**.

However, the metabolism of short-chain and branched-chain aldehydes has been studied more broadly.

Aldehydes are generally reactive and potentially toxic compounds.[5] The human body possesses enzymatic pathways to detoxify them.[5] The primary metabolic routes for aldehydes are:

- Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)<sup>+</sup>-dependent oxidation of aldehydes to their corresponding carboxylic acids.[5] In this case, **2-Ethyl-3-methylbutanal** would be oxidized to 2-ethyl-3-methylbutanoic acid. This is generally the major detoxification pathway.
- Reduction: Alcohol dehydrogenases (ADHs) can catalyze the reduction of aldehydes to their corresponding primary alcohols.[6] This would convert **2-Ethyl-3-methylbutanal** to 2-ethyl-3-methylbutanol.

Branched-chain aldehydes, such as the related 2-methylbutanal and 3-methylbutanal, are known to be formed during food fermentation and are significant flavor compounds.[7] They arise from the catabolism of amino acids like isoleucine and leucine.[7] It is plausible that **2-Ethyl-3-methylbutanal** could also be a byproduct of microbial metabolism or food processing, although it is not reported to be a natural compound.[7]



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